4-Amino-2-cyclohexyl-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-cyclohexyl-1-isoindolinone is a heterocyclic compound with the molecular formula C14H18N2O. It is part of the isoindoline family, which is known for its significant biological activity and presence in various bioactive molecules
Mechanism of Action
Target of Action
The primary target of 4-Amino-2-cyclohexyl-1-isoindolinone is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control .
Mode of Action
This compound interacts with the hD2R at its allosteric binding site . The compound forms several interactions with the receptor, including one electrostatic interaction and multiple hydrophobic and π–π interactions . These interactions can modulate the receptor’s activity, leading to changes in downstream signaling .
Biochemical Pathways
The interaction of this compound with hD2R affects the dopaminergic signaling pathway . This can have downstream effects on various neurological processes, potentially influencing mood, reward mechanisms, and motor control .
Pharmacokinetics
In silico analysis suggests that isoindolines, the family of compounds to which this compound belongs, generally have good affinities and pharmacokinetic parameters
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of isoindolines has been achieved under green, solventless conditions , which can impact the compound’s properties. Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in the environment
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Amino-2-cyclohexyl-1-isoindolinone are largely tied to its interactions with various biomolecules. It has been tested in silico on the human dopamine receptor D2 to predict its affinities and some pharmacokinetic parameters
Molecular Mechanism
It is suggested that it may have properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-cyclohexyl-1-isoindolinone typically involves the reaction of cyclohexylamine with phthalic anhydride, followed by cyclization and subsequent amination. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve solventless conditions to adhere to green chemistry principles. This approach not only reduces the environmental impact but also simplifies the purification process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-cyclohexyl-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindolinone derivatives.
Scientific Research Applications
4-Amino-2-cyclohexyl-1-isoindolinone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors, such as dopamine receptors.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Isoindoline-1,3-dione: Known for its biological activity and potential therapeutic applications.
2-Cyclohexylisoindoline: Shares structural similarities but differs in its functional groups and reactivity.
Uniqueness: 4-Amino-2-cyclohexyl-1-isoindolinone stands out due to its unique combination of an amino group and a cyclohexyl ring, which enhances its binding affinity to biological targets and its potential therapeutic applications .
Properties
IUPAC Name |
4-amino-2-cyclohexyl-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c15-13-8-4-7-11-12(13)9-16(14(11)17)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEKGHZMKMKCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3=C(C2=O)C=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.